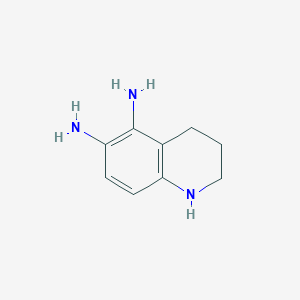
1,2,3,4-Tetrahydroquinoline-5,6-diamine
Overview
Description
1,2,3,4-Tetrahydroquinoline-5,6-diamine, also known as THQ, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. THQ is a derivative of quinoline and is commonly used as a building block in the synthesis of various organic molecules. In
Mechanism Of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5,6-diamine is complex and varies depending on the specific application. In general, 1,2,3,4-Tetrahydroquinoline-5,6-diamine acts as a nucleophile and can react with electrophiles to form covalent bonds. This property makes 1,2,3,4-Tetrahydroquinoline-5,6-diamine useful in the synthesis of various organic molecules. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical And Physiological Effects
1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have a variety of biochemical and physiological effects. For example, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages And Limitations For Lab Experiments
1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool. It is a relatively small molecule that is easy to synthesize and modify. 1,2,3,4-Tetrahydroquinoline-5,6-diamine is also stable under a variety of conditions, making it useful in both in vitro and in vivo experiments. However, 1,2,3,4-Tetrahydroquinoline-5,6-diamine does have some limitations. For example, it can be toxic at high concentrations, and its solubility in aqueous solutions is limited.
Future Directions
There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research. One area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs for the treatment of neurological disorders and cancer. Another area of interest is the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based probes for studying protein-ligand interactions. Additionally, there is potential for the development of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives, which could lead to the discovery of new organic molecules with unique properties.
In conclusion, 1,2,3,4-Tetrahydroquinoline-5,6-diamine is a versatile compound that has gained attention in scientific research due to its unique properties. It has a variety of applications, including as a precursor in the synthesis of various organic molecules and as a potential therapeutic agent for neurological disorders, cancer, and inflammation. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has several advantages as a research tool, including its ease of synthesis and stability, but also has limitations such as toxicity at high concentrations. There are many potential future directions for 1,2,3,4-Tetrahydroquinoline-5,6-diamine research, including the development of 1,2,3,4-Tetrahydroquinoline-5,6-diamine-based drugs and probes, and the discovery of new synthesis methods for 1,2,3,4-Tetrahydroquinoline-5,6-diamine and its derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-5,6-diamine has been extensively studied in scientific research due to its diverse range of applications. It has been used as a precursor in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. 1,2,3,4-Tetrahydroquinoline-5,6-diamine has also been studied for its potential applications in the treatment of neurological disorders, cancer, and inflammation. In addition, 1,2,3,4-Tetrahydroquinoline-5,6-diamine has been used as a probe in biochemical studies to investigate protein-ligand interactions.
properties
CAS RN |
156694-05-2 |
|---|---|
Product Name |
1,2,3,4-Tetrahydroquinoline-5,6-diamine |
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5,10-11H2 |
InChI Key |
VITFOUZEIGGWMI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
Canonical SMILES |
C1CC2=C(C=CC(=C2N)N)NC1 |
synonyms |
5,6-Quinolinediamine, 1,2,3,4-tetrahydro- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

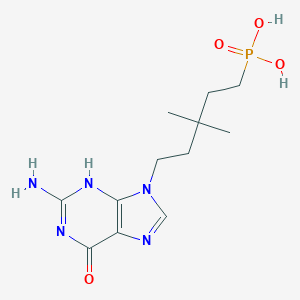
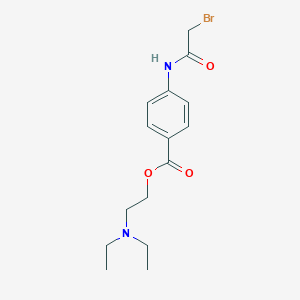
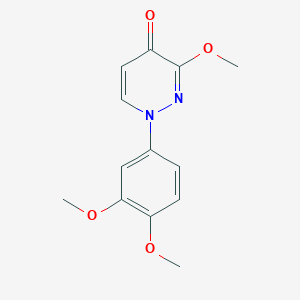
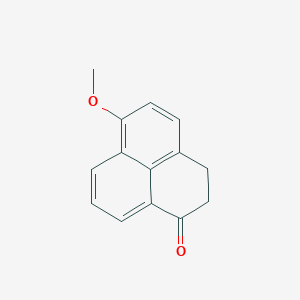
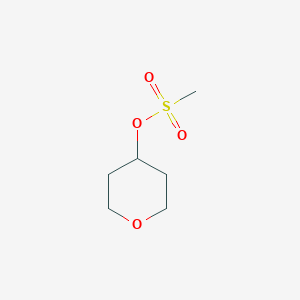
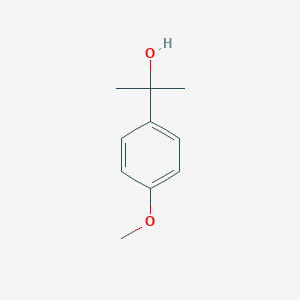
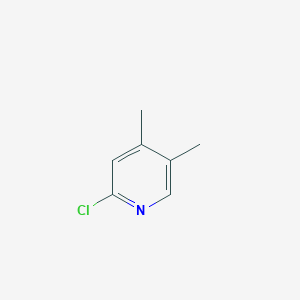
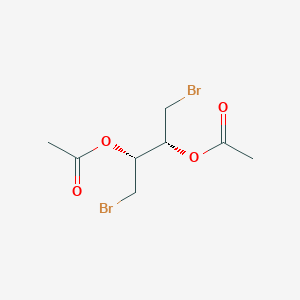
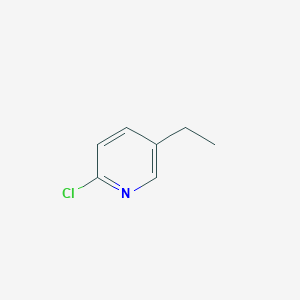
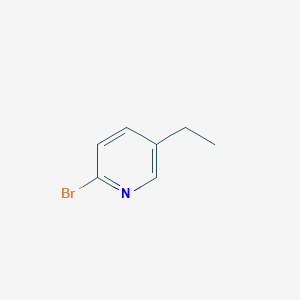
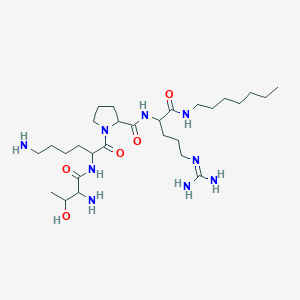
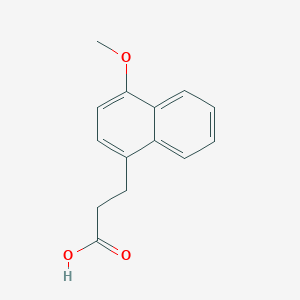
![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)
![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)